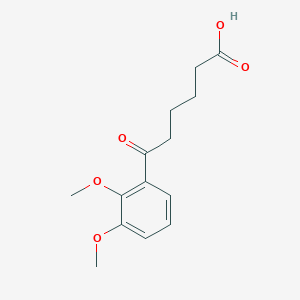

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid

Descripción

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid (CAS: 898792-31-9) is a substituted benzenehexanoic acid derivative with the molecular formula C₁₄H₁₈O₅ and a molecular weight of 266.29 g/mol . Structurally, it features a hexanoic acid backbone terminated by a ketone group (6-oxo) and a 2,3-dimethoxyphenyl substituent. This compound is synthesized for use as a building block in medicinal chemistry and organic synthesis, with a purity of 95+% as reported in commercial catalogs .

Propiedades

IUPAC Name |

6-(2,3-dimethoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-12-8-5-6-10(14(12)19-2)11(15)7-3-4-9-13(16)17/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXHKLKUXVORJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645462 | |

| Record name | 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-31-9 | |

| Record name | 2,3-Dimethoxy-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable hexanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the 2,3-dimethoxybenzaldehyde is reacted with a hexylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 2,5-dimethoxy analog is synthesized via Friedel-Crafts acylation with adipoyl chloride, yielding 60% of the acid form . Its ester derivative (methyl ester) achieves a 94% yield, demonstrating efficient functionalization for downstream applications like nanocrystal bioconjugation . The 2,4-dihydroxy-5-methyl variant, isolated from Trichoderma sp., exhibits cytotoxic activity against leukemia cell lines (HL-60 and P388), likely due to the hydroxyl groups enhancing interaction with cellular targets .

Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in 2,3- and 2,5-dimethoxy derivatives) enhance lipophilicity and stability, making these compounds suitable for synthetic modifications.

Chain Length Variations: The 5-oxovaleric acid analog (5-carbon chain) has a shorter backbone than the 6-oxohexanoic acid derivatives, which may influence solubility and metabolic stability .

Industrial and Research Applications: The 2,5-dimethoxy derivative is pivotal in synthesizing ligands for fluorescent nanocrystals, highlighting its utility in nanotechnology . Biotin synthesis intermediates, such as 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, demonstrate the broader applicability of 6-oxohexanoic acid scaffolds in vitamin synthesis .

Notes

- Contradictions and Gaps : While synthesis methods for 2,5-dimethoxy analogs are well-documented , details for the 2,3-dimethoxy variant are lacking. Biological data for the latter are absent, contrasting with the cytotoxic 2,4-dihydroxy analog .

- Industrial Relevance : The commercial availability of these compounds (e.g., CymitQuimica, BLD Pharm Ltd.) underscores their role as intermediates in drug discovery and materials science .

Actividad Biológica

6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid, a compound with the CAS number 898792-31-9, is recognized for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid features a hexanoic acid backbone substituted with a dimethoxyphenyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may interact with key enzymes and receptors involved in inflammatory responses and cancer progression.

Target Enzymes

- p38 MAP Kinase : Inhibits p38 MAPK, which is crucial in inflammatory signaling pathways.

- Histone Deacetylases (HDACs) : Exhibits potential HDAC inhibitory activity, impacting gene expression and cellular proliferation.

The compound has shown various biochemical properties that underline its therapeutic potential:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under physiological conditions |

| Bioavailability | Enhanced due to the dimethoxy substitution |

In Vitro Studies

In vitro studies have demonstrated that 6-(2,3-Dimethoxyphenyl)-6-oxohexanoic acid significantly reduces the production of pro-inflammatory cytokines in cultured macrophages. The IC50 value for p38 MAPK inhibition was reported at approximately 10 µM, indicating a potent anti-inflammatory effect.

Case Study: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Inhibition of proliferation |

| K562 | 20 | Induction of apoptosis |

This suggests that the compound may serve as a potential anticancer agent by inhibiting cell growth and promoting apoptosis.

Temporal Effects in Laboratory Settings

The temporal analysis revealed that the inhibitory effects on p38 MAPK are sustained over time. Continuous exposure to the compound resulted in prolonged anti-inflammatory effects, highlighting its potential for chronic conditions.

Dosage Effects in Animal Models

Animal studies showed that lower doses effectively inhibited inflammation without significant adverse effects. The optimal dosage was determined to be around 5 mg/kg body weight for achieving maximum therapeutic benefit while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.